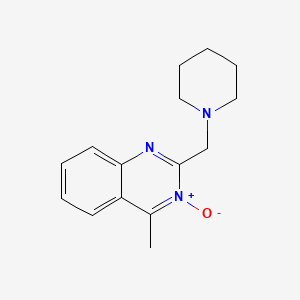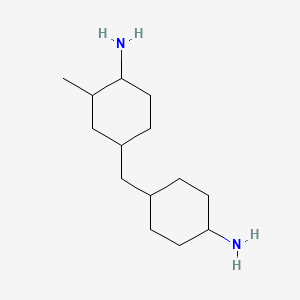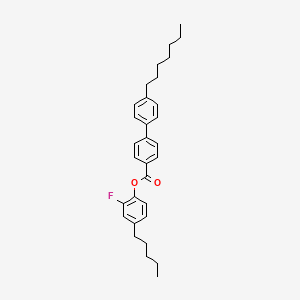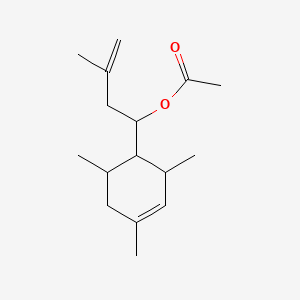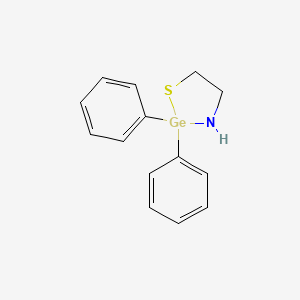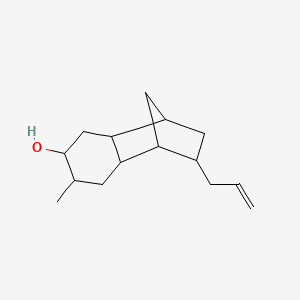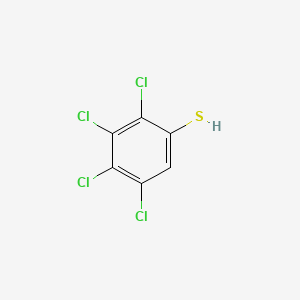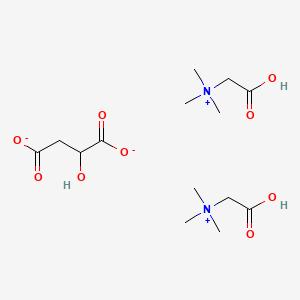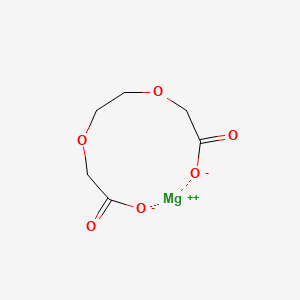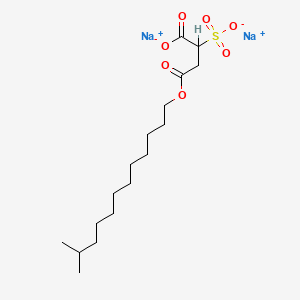
Disodium 4-(11-methyldodecyl) 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-(11-methyldodecyl) 2-sulphonatosuccinate is a chemical compound with the molecular formula C17H31Na2O7S. It is known for its surfactant properties and is commonly used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(11-methyldodecyl) 2-sulphonatosuccinate typically involves the sulfonation of a dodecyl succinate derivative. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactors where the dodecyl succinate derivative is continuously fed and reacted with the sulfonating agent. The product is then neutralized and purified to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(11-methyldodecyl) 2-sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide are employed
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted succinate derivatives
Scientific Research Applications
Disodium 4-(11-methyldodecyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and foaming agents
Mechanism of Action
The mechanism of action of disodium 4-(11-methyldodecyl) 2-sulphonatosuccinate involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property makes it effective in cell lysis and emulsification processes .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-dodecyl 2-sulphonatosuccinate
- Sodium dodecyl sulfate
- Sodium laureth sulfate
Uniqueness
Disodium 4-(11-methyldodecyl) 2-sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties compared to other similar compounds. Its ability to form stable emulsions and its effectiveness in various industrial applications set it apart .
Properties
CAS No. |
94134-84-6 |
|---|---|
Molecular Formula |
C17H30Na2O7S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
disodium;4-(11-methyldodecoxy)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C17H32O7S.2Na/c1-14(2)11-9-7-5-3-4-6-8-10-12-24-16(18)13-15(17(19)20)25(21,22)23;;/h14-15H,3-13H2,1-2H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
OIWWNPOXOOCGNM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


